molecular formula C10H9FN2OS B2916319 5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine CAS No. 2198915-01-2

5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine

Cat. No.: B2916319
CAS No.: 2198915-01-2
M. Wt: 224.25
InChI Key: FUZSQXNALNAAFH-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine is a sophisticated heteroaromatic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates two privileged scaffolds in medicinal chemistry: a fluorinated pyrimidine ring and a 3-methylthiophene moiety. The strategic incorporation of fluorine at the 5-position of the pyrimidine ring is a common tactic in agrochemical and pharmaceutical development to modulate electronic properties, lipophilicity, and metabolic stability . The (3-methylthiophen-2-yl)methoxy linker at the 2-position creates a hybrid structure that may leverage the known biological activities of both heterocyclic systems. Thiophene derivatives are recognized as critically important structural motifs with a broad spectrum of documented therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities . The pyrimidine scaffold is a fundamental building block in nucleic acid chemistry and is extensively utilized in the design of enzyme inhibitors, particularly in kinase and protease-targeted therapies. The specific molecular architecture of this compound suggests potential for exploration as a key intermediate in the synthesis of more complex bioactive molecules or as a candidate for direct biological screening. Researchers can investigate its application in developing novel therapeutic agents, with particular interest in areas where fluorine-substituted pyrimidines and thiophene-containing compounds have shown promise, such as oncology and infectious disease . The presence of the fluorine atom and the thiophene ring makes it a valuable candidate for structure-activity relationship (SAR) studies and for creating targeted combinatorial libraries. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS/c1-7-2-3-15-9(7)6-14-10-12-4-8(11)5-13-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZSQXNALNAAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)COC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of boron reagents and palladium catalysts can be tailored to achieve the desired efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles like amines and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in its biological activity, influencing its binding affinity and selectivity towards target proteins. The compound may inhibit specific enzymes or receptors, leading to its observed therapeutic effects.

Comparison with Similar Compounds

Enzymatic Inhibition Parameters

The table below compares SCH 66712 with other CYP inhibitors in terms of potency, inactivation kinetics, and selectivity:

Compound Target Enzyme Ki (µM) kinact (min⁻¹) Partition Ratio Selectivity (vs. Other CYPs) Mechanism of Inactivation
SCH 66712 CYP2D6 0.55 0.32 3 5–10-fold selective over CYP2C9/CYP2C19 Protein adduction (Thr309)
EMTPP CYP2D6 5.5 0.09 99 Moderate Heme alkylation
Raloxifene CYP3A4 N/A N/A N/A Low Heme alkylation
Gemfibrozil glucuronide CYP2C8 0.2 0.03 10 High Heme alkylation

Key Observations :

  • SCH 66712 exhibits 10-fold higher potency than EMTPP (Ki = 5.5 µM), attributed to its optimized binding geometry in the CYP2D6 active site .
  • Low partition ratio (3) indicates SCH 66712 inactivates CYP2D6 efficiently with minimal metabolite formation, unlike EMTPP (partition ratio = 99) .
  • Selectivity: SCH 66712 requires 5–10-fold higher concentrations to inhibit CYP2C9/CYP2C19, unlike non-selective inhibitors like raloxifene .
Metabolic Pathways

SCH 66712 undergoes monooxygenation on its phenyl ring (m/z 355 metabolite) via CYP2D6, producing a putative methylene quinone intermediate capable of covalent adduction to Thr309 . In contrast:

  • EMTPP is oxidized at the methylene carbon of its ethyl group, generating reactive intermediates that alkylate heme .
  • Gemfibrozil glucuronide undergoes benzylic oxidation, leading to heme adduction in CYP2C8 .
Compound Primary Metabolic Site Reactive Intermediate Key Metabolites (m/z)
SCH 66712 Phenyl ring (para to imidazole) Methylene quinone 355 (monooxygenated)
EMTPP Ethyl group methylene carbon Epoxide 343 (hydroxylated)
Raloxifene Dehydrogenated quinone methide Quinone methide 474 (GSH adduct)
Structural and Binding Mode Comparisons

Molecular docking studies reveal critical differences in binding geometry:

Compound Heme Iron Distance (Å) Key Active-Site Interactions Binding Orientation
SCH 66712 2.2 (phenyl ring) π-π interactions with Phe120 Vertical alignment
EMTPP 2.9 (fluorinated ring) Hydrophobic contacts with Leu213 Horizontal alignment
tBPA 3.1 (acetylene group) Covalent heme modification Angled orientation
  • SCH 66712 : The phenyl ring is positioned 2.2 Å from the heme iron, enabling direct oxidation and adduction to Thr309 .
  • EMTPP : Binds horizontally, resulting in slower oxidation and less efficient inactivation .
Clinical Implications
  • In contrast, reversible inhibitors (e.g., quinidine) lack long-term effects but require higher doses for sustained inhibition .

Biological Activity

5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a fluorine atom and a methoxy group attached to a methylthiophene moiety. Its molecular formula is C10H9FN2OSC_{10}H_{9}FN_{2}OS with a CAS number of 2198915-01-2. The specific substitution pattern is believed to enhance its biological activity compared to other similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom and the methoxy group significantly influences its binding affinity and selectivity towards these targets. Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular proliferation, leading to its potential use in cancer therapy.

Anticancer Properties

Research has shown that this compound exhibits potent anticancer activity. In vitro studies have demonstrated significant inhibition of cell proliferation in various cancer cell lines, including L1210 mouse leukemia cells, with IC(50) values in the nanomolar range. The mechanism appears to involve the intracellular release of active metabolites that interfere with nucleotide synthesis pathways, as indicated by studies involving prodrug analogues2.

Antimicrobial Activity

Additionally, this compound has been investigated for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against certain bacterial strains, although further studies are needed to fully elucidate its spectrum of activity and mechanism of action.

Synthesis and Evaluation

A series of novel derivatives based on this compound have been synthesized and evaluated for their biological activities. For instance, a study reported the synthesis of various phosphoramidate analogues that showed promising cytotoxic effects against human cancer cell lines while maintaining lower toxicity towards normal cells6.

Comparative Analysis

The biological activity of this compound can be compared with other thiophene and pyrimidine derivatives known for their therapeutic applications:

Compound NameTypeBiological Activity
TipepidineThiophene derivativeAntidepressant
ImatinibPyrimidine derivativeAnticancer (CML)
5-Fluoro-2-[...]Pyrimidine derivativeAnticancer, Antimicrobial

This table illustrates that while many compounds in this class have established therapeutic roles, this compound offers unique properties due to its specific substitutions.

Q & A

Basic: What are the established synthetic methodologies for 5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine?

Methodological Answer:
The synthesis typically involves:

  • Fluorine introduction via nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrimidine core.
  • Coupling of the thiophene-methoxy group using Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine) or alkylation under basic conditions (e.g., NaH in DMF).
  • Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water).
    Example: Sodium methylate in methanol has been used to synthesize analogous fluoro-pyrimidine intermediates through nucleophilic substitution .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystal growth : Optimize solvent systems (e.g., DMSO/water) to obtain diffraction-quality crystals.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Monitor Rint to ensure data completeness.
  • Refinement : Employ SHELXL for structure solution, refining anisotropic displacement parameters and validating with R-factors (e.g., R1 < 0.05 for high-resolution data).
    Example : Dihedral angles between substituents and the pyrimidine ring (e.g., methoxy groups at 1.4°) can be precisely determined .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify methoxy protons (δ ~3.8–4.0 ppm) and pyrimidine carbons (δ ~160–170 ppm).
  • <sup>19</sup>F NMR : Detect fluorine substituents (δ ~-120 to -140 ppm, depending on electronic environment).
  • HRMS (ESI-TOF) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>).
    Example : Downfield NH protons in pyrimidine derivatives appear at δ ~10.8–11.1 ppm in <sup>1</sup>H NMR .

Advanced: What experimental approaches optimize the coupling efficiency of (3-methylthiophen-2-yl)methoxy groups to fluoropyrimidine cores?

Methodological Answer:

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling if aryl halides are present.
  • Temperature control : Conduct reactions under reflux (e.g., THF at 65°C) to enhance reactivity.
  • Protecting groups : Temporarily protect reactive sites (e.g., -OH or -NH2) with tert-butyldimethylsilyl (TBS) groups.
    Case Study : Sodium methylate in methanol enabled efficient coupling in fluoro-pyrimidine intermediates .

Advanced: How does the fluorine substituent affect the compound's electronic profile and reactivity in further derivatization?

Methodological Answer:

  • Electron-withdrawing effect : Fluorine increases the electrophilicity of the pyrimidine ring, directing substitutions to meta/para positions.
  • Hydrogen bonding : Fluorine can participate in weak C-F⋯H-N interactions, influencing crystal packing .
  • Stability : Fluorine reduces metabolic degradation, enhancing bioavailability in pharmacological studies .

Basic: What are recommended purification protocols for this compound post-synthesis?

Methodological Answer:

  • Flash chromatography : Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane).
  • Recrystallization : Dissolve crude product in hot ethanol, then slowly add water to induce crystallization.
  • HPLC : For high-purity requirements, employ reverse-phase C18 columns (acetonitrile/water mobile phase).
    Safety Note : Separate hazardous waste (e.g., heavy metal catalysts) for professional disposal .

Advanced: How can researchers reconcile discrepancies in bioactivity data across different assays for this compound?

Methodological Answer:

  • Assay validation : Use positive controls (e.g., fluconazole for antifungal assays) to benchmark activity.
  • Dose-response curves : Perform triplicate experiments to calculate IC50 values with 95% confidence intervals.
  • Structural analogs : Compare bioactivity with derivatives (e.g., 5-fluoro-2-methoxy analogs) to identify pharmacophore contributions .

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